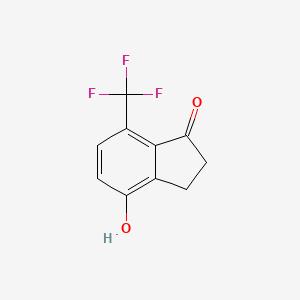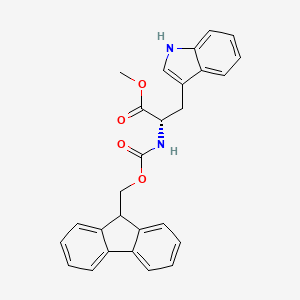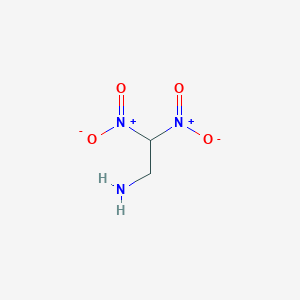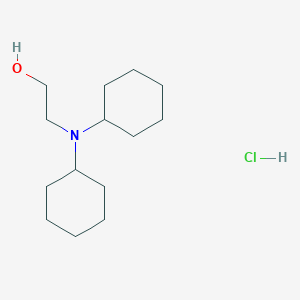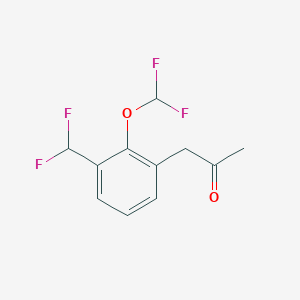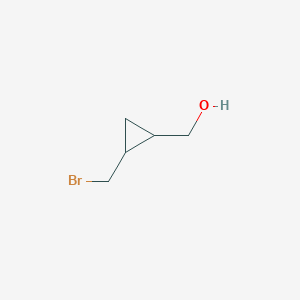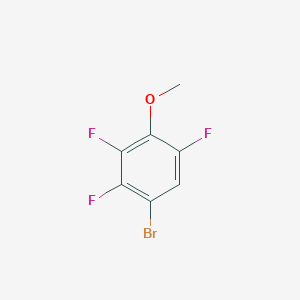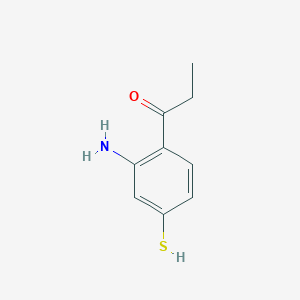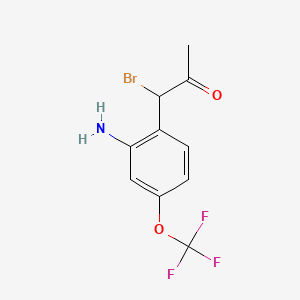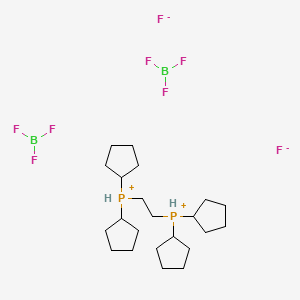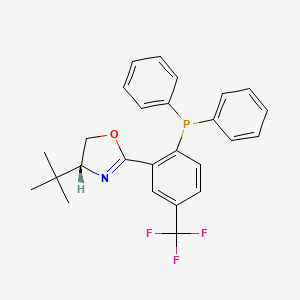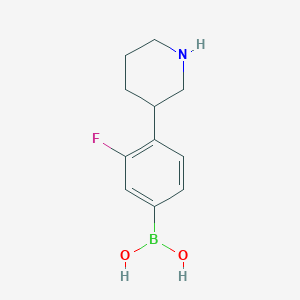
2-(Benzyloxy)-3-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-bromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group and a bromine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-bromophenol typically involves the bromination of 2-(Benzyloxy)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzyloxy)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Zinc or tin in dilute mineral acid can be used for the reduction of the bromine atom.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: 2-(Benzyloxy)phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-3-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3-bromophenol involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(Benzyloxy)phenol
- 3-Bromophenol
- 4-(Benzyloxy)-2-bromophenol
Comparison: 2-(Benzyloxy)-3-bromophenol is unique due to the presence of both a benzyloxy group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H11BrO2 |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
3-bromo-2-phenylmethoxyphenol |
InChI |
InChI=1S/C13H11BrO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
Clé InChI |
XBHUDRXMLYVAPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


